molecular formula C9H10BrNO B1380812 3-(3-Bromophenyl)azetidin-3-ol CAS No. 1388054-56-5

3-(3-Bromophenyl)azetidin-3-ol

Cat. No.: B1380812
CAS No.: 1388054-56-5
M. Wt: 228.09 g/mol
InChI Key: SUWQFRXKQNRNHH-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H10BrNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenyl group attached to the azetidine ring, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)azetidin-3-ol typically involves the reaction of 3-bromobenzylamine with an appropriate azetidinone precursor. One common method is the cyclization of 3-bromobenzylamine with chloroacetyl chloride, followed by reduction to yield the desired azetidin-3-ol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Bromophenyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)azetidin-3-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromophenyl and hydroxyl groups. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)azetidin-3-ol is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

3-(3-Bromophenyl)azetidin-3-ol is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Molecular Formula : C9_9H10_{10}BrNO
CAS Number : 1388054-56-5

The compound features a four-membered nitrogen-containing azetidine ring substituted with a bromophenyl group. This unique structure is believed to contribute to its biological activity through interactions with various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has been investigated for its potential to inhibit the growth of various microbial strains.
  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, although further research is needed for validation.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various azetidine derivatives, this compound was included in testing against several pathogenic bacteria and fungi. The Minimum Inhibitory Concentrations (MICs) were determined, revealing promising results.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The above table illustrates the effectiveness of this compound against selected microbial strains, indicating that it may serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

A recent study investigated the effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated significant apoptosis induction, characterized by:

  • Increased expression of pro-apoptotic proteins.
  • Decreased levels of anti-apoptotic proteins.

These findings suggest that the compound may modulate apoptotic pathways, leading to cell death in cancer cells.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes and receptors due to its functional groups (bromine and hydroxyl), which could influence various biological pathways.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Azetidine Derivatives

CompoundAntimicrobial ActivityAnticancer Activity
3-(4-Bromophenyl)azetidin-3-olModerateLow
3-(2-Chlorophenyl)azetidin-3-olLowModerate
This compound High Significant

This comparison highlights that this compound exhibits superior biological activity relative to its analogs, making it a candidate for further investigation.

Future Directions

Given its promising biological activity, future research should focus on:

  • Mechanistic Studies : Elucidating the exact pathways through which this compound exerts its effects.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Properties

IUPAC Name

3-(3-bromophenyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-1-2-7(4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWQFRXKQNRNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388054-56-5
Record name 3-(3-bromophenyl)azetidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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